molecular formula C8H11BrClNO2 B14406392 2-(2-Aminoethyl)-5-bromobenzene-1,4-diol;hydrochloride CAS No. 88441-03-6

2-(2-Aminoethyl)-5-bromobenzene-1,4-diol;hydrochloride

Cat. No.: B14406392
CAS No.: 88441-03-6
M. Wt: 268.53 g/mol
InChI Key: ORNBHKWYFXLQKJ-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-5-bromobenzene-1,4-diol;hydrochloride is a chemical compound with a unique structure that includes an aminoethyl group, a bromine atom, and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-5-bromobenzene-1,4-diol;hydrochloride typically involves multiple steps. One common method starts with the bromination of 1,4-dihydroxybenzene to introduce the bromine atom at the 5-position. This is followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-5-bromobenzene-1,4-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinones

    Reduction: 2-(2-Aminoethyl)-benzene-1,4-diol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-Aminoethyl)-5-bromobenzene-1,4-diol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-5-bromobenzene-1,4-diol;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethyl)phenol
  • 5-Bromo-1,4-dihydroxybenzene
  • 2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol

Uniqueness

2-(2-Aminoethyl)-5-bromobenzene-1,4-diol;hydrochloride is unique due to the presence of both the aminoethyl group and the bromine atom on the same benzene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88441-03-6

Molecular Formula

C8H11BrClNO2

Molecular Weight

268.53 g/mol

IUPAC Name

2-(2-aminoethyl)-5-bromobenzene-1,4-diol;hydrochloride

InChI

InChI=1S/C8H10BrNO2.ClH/c9-6-4-7(11)5(1-2-10)3-8(6)12;/h3-4,11-12H,1-2,10H2;1H

InChI Key

ORNBHKWYFXLQKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Br)O)CCN.Cl

Origin of Product

United States

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